molecular formula C11H14ClNO3 B8147151 (R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

(R)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B8147151
M. Wt: 243.68 g/mol
InChI Key: UUWFHMARMBMUOJ-HNCPQSOCSA-N
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Description

®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of isoquinoline, a structure known for its presence in many natural alkaloids and synthetic pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The precursor undergoes carboxylation to introduce the carboxylic acid group. This step can be achieved using reagents like carbon dioxide under high pressure or other carboxylating agents.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer. This can be done using chiral resolution techniques or asymmetric synthesis.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of isoquinoline derivatives in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: The parent compound without the carboxylic acid group.

    Quinoline Derivatives: Compounds with a similar core structure but different functional groups.

    Isoquinoline Alkaloids: Naturally occurring compounds with similar structural motifs.

Uniqueness

®-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows for selective interactions with biological targets and distinct chemical reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(1R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWFHMARMBMUOJ-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](NCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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